DPPH Radical Scavenging Activity: Myricetin Exhibits a 2.1-Fold Lower EC50 and 3.5 kcal/mol Lower Bond Dissociation Enthalpy Than Quercetin
In a combined density functional theory (DFT) and experimental DPPH radical scavenging study, myricetin demonstrated the lowest bond dissociation enthalpy (BDE) among all tested polyphenols at 74.6 kcal/mol, compared to 78.1 kcal/mol for quercetin and 78.3 kcal/mol for catechin. This thermodynamic advantage translated directly into functional antioxidant potency: the experimentally determined DPPH EC50 of myricetin was 20.51 μg/mL, representing a 2.1-fold improvement over quercetin (EC50 = 42.98 μg/mL) and a 2.2-fold improvement over catechin (EC50 = 45.07 μg/mL) [1]. The exponential relationship between BDE and EC50 was validated across six compounds, demonstrating that the pyrogallol B-ring configuration of myricetin enables thermodynamically more favorable hydrogen atom donation than the catechol B-ring of quercetin [1].
| Evidence Dimension | Bond dissociation enthalpy (BDE) and DPPH radical scavenging EC50 |
|---|---|
| Target Compound Data | Myricetin: BDE = 74.6 kcal/mol; DPPH EC50 = 20.51 μg/mL |
| Comparator Or Baseline | Quercetin: BDE = 78.1 kcal/mol; DPPH EC50 = 42.98 μg/mL; Catechin: BDE = 78.3 kcal/mol; DPPH EC50 = 45.07 μg/mL |
| Quantified Difference | Myricetin BDE 3.5 kcal/mol lower than quercetin; EC50 2.1-fold lower (52.3% reduction) versus quercetin |
| Conditions | DFT calculations (B3LYP/6-311+G(d,p) level); in vitro DPPH radical scavenging assay in solution; Journal of Agricultural and Food Chemistry, 2012 |
Why This Matters
For antioxidant research and product formulation, myricetin's thermodynamically superior hydrogen atom donating capacity directly translates to more efficient radical neutralization at lower concentrations, reducing the amount of compound needed for equivalent antioxidant protection compared to quercetin-based formulations.
- [1] Ajitha MJ, Mohanlal S, Suresh CH, Jayalekshmy A. DPPH radical scavenging activity of tricin and its conjugates isolated from 'njavara' rice bran: A density functional theory study. J Agric Food Chem. 2012;60(14):3693-3699. doi:10.1021/jf300231y. View Source
